WM-3835 is a potent inhibitor of the histone acetyltransferase HBO1, also known as KAT7 or MYST2. This compound has been identified as a promising therapeutic agent due to its ability to selectively inhibit HBO1, which plays a crucial role in various cellular processes, including gene transcription and cell cycle regulation. The inhibition of HBO1 by WM-3835 has been shown to induce apoptosis in cancer cells, making it a candidate for further research in oncology.
WM-3835 was developed as part of a series of compounds targeting histone acetyltransferases, specifically focusing on HBO1. The compound is characterized by its high specificity and potency against this enzyme, which is critical in the regulation of histone acetylation and, consequently, gene expression.
WM-3835 is classified as a small molecule inhibitor and specifically targets the acetyl-CoA binding site of HBO1. It falls under the category of epigenetic modulators, which are increasingly recognized for their roles in cancer therapy.
The synthesis of WM-3835 involves a multi-step chemical process that includes the coupling of various chemical precursors. Specific methodologies include:
The molecular structure of WM-3835 is characterized by its specific arrangement of atoms that allows it to interact effectively with HBO1. It features:
The chemical formula for WM-3835 is CHNO, with a molecular weight of approximately 270.28 g/mol. The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding affinity and interaction dynamics with HBO1.
WM-3835 primarily acts through competitive inhibition of HBO1, leading to decreased levels of acetylated histones, particularly H3K14ac. This reduction in acetylation alters chromatin structure and gene expression patterns.
The inhibition mechanism involves:
The mechanism by which WM-3835 exerts its effects involves several key steps:
Experimental data indicate that treatment with WM-3835 results in significant apoptosis in various cancer cell lines, suggesting its potential efficacy as an anticancer agent.
WM-3835 is typically presented as a solid compound at room temperature. Its solubility characteristics are essential for formulation into therapeutic agents.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.
WM-3835 has significant implications in cancer research due to its role as an HBO1 inhibitor. Potential applications include:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3